Berberine ursodeoxycholate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

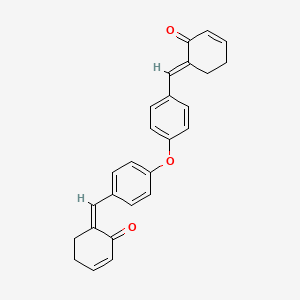

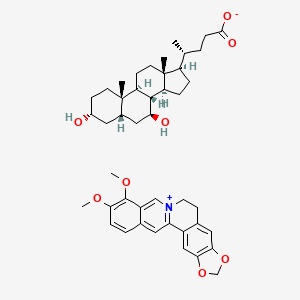

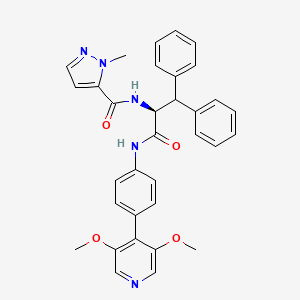

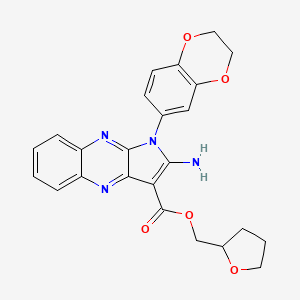

Berberine ursodeoxycholate is a novel compound formed by the ionic bonding of berberine and ursodeoxycholic acid. Berberine is a plant-derived alkaloid known for its antimicrobial and anti-inflammatory properties, while ursodeoxycholic acid is a bile acid used to treat liver diseases. The combination of these two molecules results in a compound with enhanced therapeutic potential, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berberine ursodeoxycholate involves the reaction of berberine chloride with ursodeoxycholic acid in an appropriate solvent. The reaction typically occurs under mild conditions, with the formation of an ionic salt as the final product. The process can be summarized as follows:

- Dissolve berberine chloride in a suitable solvent such as methanol.

- Add ursodeoxycholic acid to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Filter the resulting precipitate and wash with cold methanol.

- Dry the product under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale dissolution of berberine chloride in methanol.

- Addition of ursodeoxycholic acid with continuous stirring.

- Use of industrial filtration and drying equipment to isolate and purify the product.

- Quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Berberine ursodeoxycholate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its therapeutic properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its pharmacological profile

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield berberine derivatives with enhanced anti-inflammatory properties, while reduction can produce compounds with improved bioavailability .

Scientific Research Applications

Berberine ursodeoxycholate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study ionic interactions and molecular bonding.

Biology: Investigated for its effects on cellular metabolism and gene expression.

Medicine: Explored for its potential to treat metabolic disorders, liver diseases, and cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of berberine ursodeoxycholate involves multiple molecular targets and pathways:

Adenosine Monophosphate-Activated Protein Kinase (AMPK): Activation of AMPK leads to improved glucose uptake and lipid metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR): Modulation of PPAR pathways enhances insulin sensitivity and reduces inflammation.

Sirtuins: Regulation of sirtuin activity contributes to metabolic homeostasis and longevity.

Inflammasome: Inhibition of inflammasome activation reduces inflammatory responses .

Comparison with Similar Compounds

Berberine ursodeoxycholate is unique due to its dual composition, combining the properties of berberine and ursodeoxycholic acid. Similar compounds include:

Berberine: A plant-derived alkaloid with antimicrobial and anti-inflammatory properties.

Ursodeoxycholic Acid: A bile acid used to treat liver diseases.

Ezetimibe: A cholesterol-lowering agent that can be used in combination with this compound for enhanced therapeutic effects.

Bempedoic Acid: Another lipid-lowering agent that may complement the effects of this compound .

Properties

CAS No. |

1868138-66-2 |

|---|---|

Molecular Formula |

C44H57NO8 |

Molecular Weight |

727.9 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |

InChI |

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |

InChI Key |

FHZVFXJRSFLYDY-FUXQPCDDSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)

![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)

![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)

![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)

![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)

![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)